molecular formula C10H17BO4 B7954266 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione

Cat. No.: B7954266
M. Wt: 212.05 g/mol
InChI Key: ZOFAKQMPKBQKTR-UHFFFAOYSA-N
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Description

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione is a boron-containing organic compound with significant utility in various chemical reactions and applications. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione typically involves the reaction of butane-2,3-dione with tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium or Copper Catalysts: Essential for facilitating borylation and coupling reactions.

    Transition Metal Catalysts: Used in hydroboration reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.

Major Products:

Mechanism of Action

The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione involves the formation of boron-carbon bonds through catalytic processes. The boron atom within the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophilic species. This compound’s reactivity is largely influenced by the presence of transition metal catalysts, which enhance the efficiency and selectivity of the reactions .

Comparison with Similar Compounds

Uniqueness: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione stands out due to its specific structure, which provides unique reactivity and selectivity in boron-related reactions. Its versatility in various chemical transformations and applications in multiple fields highlights its importance in scientific research and industrial applications.

Properties

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO4/c1-7(12)8(13)6-11-14-9(2,3)10(4,5)15-11/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFAKQMPKBQKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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